molecular formula C10H14MgO6 B1251518 Magnesium levulinate CAS No. 58505-81-0

Magnesium levulinate

Cat. No. B1251518
Key on ui cas rn: 58505-81-0
M. Wt: 254.52 g/mol
InChI Key: RECCGACJWKEPOU-UHFFFAOYSA-L
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Patent
US08362306B2

Procedure details

In another experiment, the feasibility of the decomposition of the magnesium salt of levulinic acid was assessed using thermogravimetric analysis (TGA). Levulinic acid was neutralized using magnesium hydroxide to produce magnesium levulinate which was dried in an oven. Experiments were conducted using a TA Instruments Q500 TGA. Approximately 5 mg samples were loaded onto platinum pans as very thin layers.
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[OH-].[Mg+2:10].[OH-]>>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[Mg+2:10].[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5] |f:1.2.3,4.5.6|

Inputs

Step One
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)C)(=O)[O-].[Mg+2].C(CCC(=O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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